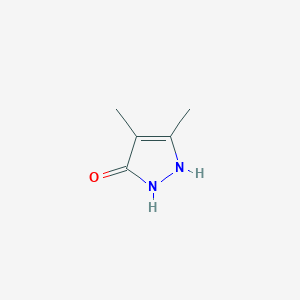

3,4-dimethyl-1H-pyrazol-5-ol

Descripción

Overview of Pyrazole Heterocycles in Organic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net This structural arrangement imparts a unique combination of chemical properties, making them valuable building blocks in organic synthesis. sphinxsai.com Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

The pyrazole ring is an aromatic system, a characteristic that contributes to its stability. encyclopedia.pub It possesses both a pyrrole-like nitrogen atom, which is a proton donor, and a pyridine-like nitrogen atom, which acts as a proton acceptor. mdpi.com This dual nature allows for the formation of intermolecular hydrogen bonds. encyclopedia.pub A key feature of pyrazole chemistry is tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. nih.gov In pyrazole itself, this results in a rapid equilibrium between two identical tautomers. nih.gov For substituted pyrazoles, different tautomeric forms can exist, influencing their reactivity and biological activity. researchgate.net The positions on the pyrazole ring are numbered, with the nitrogen atoms typically assigned positions 1 and 2. Substitutions at the carbon atoms (positions 3, 4, and 5) and the nitrogen atoms significantly alter the molecule's properties. researchgate.net

The structural characteristics of pyrazole derivatives can be further understood by examining their tautomeric forms. For instance, 1-substituted 1H-pyrazol-3-ols can exist in equilibrium with their 1,2-dihydro-3H-pyrazol-3-one tautomers. mdpi.com The predominant form can be influenced by factors such as the solvent and the nature of the substituents. mdpi.com

The history of pyrazolone chemistry is intrinsically linked to the development of some of the earliest synthetic pharmaceuticals. wikipedia.org In 1883, the German chemist Ludwig Knorr synthesized the first pyrazolone derivative, antipyrine (also known as phenazone), while attempting to create quinoline derivatives. sphinxsai.comwikipedia.org This discovery was a commercial success and marked the advent of synthetic drugs. wikipedia.org Antipyrine was widely used as an analgesic and antipyretic until the early 20th century. wikipedia.orgwikipedia.org Knorr's work, which involved the condensation reaction of ethyl acetoacetate and phenylhydrazine, laid the foundation for the synthesis of many other pyrazolone compounds. wikipedia.orghumanjournals.com The term "pyrazole" itself was coined by Knorr in the same year. wikipedia.org The discovery of antipyrine's therapeutic properties stimulated significant interest in pyrazole chemistry, leading to the development of a vast array of derivatives with diverse applications. sphinxsai.com

Structural Characteristics of Pyrazole Derivatives

Significance of 3,4-Dimethyl-1H-pyrazol-5-ol in Contemporary Research

In modern research, this compound stands out as a particularly valuable pyrazole derivative. Its specific substitution pattern provides a unique scaffold that has been extensively utilized in the design and synthesis of novel compounds with important biological activities. The presence of methyl groups at positions 3 and 4, along with a hydroxyl group at position 5, offers multiple sites for chemical modification, allowing for the fine-tuning of its properties.

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This versatility has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs. nih.gov Derivatives of this compound have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netglobalresearchonline.net For example, research has shown that derivatives of 1,3-dimethyl-1H-pyrazol-5-ol exhibit promising antimicrobial activity against various bacterial strains and possess anti-inflammatory effects comparable to established drugs. Furthermore, certain derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents. acs.org

The versatility of the pyrazole core allows for the synthesis of a diverse library of compounds with a wide spectrum of biological activities. researchgate.netglobalresearchonline.net The ability to modify the substituents on the pyrazole ring enables the optimization of a compound's structure-activity relationship (SAR), leading to the development of more potent and selective therapeutic agents. nih.govinnovareacademics.in

Beyond its applications in medicine, the pyrazole scaffold is also of significant interest in the field of agrochemicals. researchgate.net Pyrazole derivatives have been developed as herbicides, insecticides, and fungicides. nih.govsinocurechem.com The unique structural features of these compounds allow them to interact with specific biological targets in pests and weeds, leading to their desired agrochemical effect. nih.gov For instance, some pyrazole derivatives have been found to exhibit potent herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plant development. acs.orgrsc.org Research has demonstrated that derivatives of this compound can serve as effective HPPD inhibitors. acs.org Additionally, certain pyrazole-containing compounds have been commercialized as herbicides for the control of various weeds in crops like corn and soybeans. mdpi.com

Specifically, derivatives of 3-methyl-1H-pyrazol-5-yl have been synthesized and evaluated for their herbicidal activity, with some compounds showing excellent inhibition of barnyard grass. nih.govresearchgate.net The ability to introduce various substituents onto the pyrazole ring allows for the creation of compounds with a broad spectrum of herbicidal activity against different weed species. mdpi.compharm.or.jp

Propiedades

IUPAC Name |

4,5-dimethyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTNHTJUNZPFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 3,4-dimethyl-1h-pyrazol-5-ol

Foundational Synthetic Routes

The construction of the pyrazolone core is most commonly achieved through the condensation of a compound containing a 1,3-dicarbonyl motif with a hydrazine derivative. nih.govpsu.edu This approach, known as the Knorr pyrazole synthesis, remains the standard method for preparing pyrazolin-5-ones. psu.edu The specific substitution pattern of the final product is directly determined by the structure of the starting materials.

The reaction between a β-ketoester or a 1,3-diketone and hydrazine or its derivatives is a versatile and widely employed method for pyrazolone synthesis. scielo.brbohrium.com The mechanism typically involves an initial attack by a hydrazine nitrogen atom on a keto-carbonyl group, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. psu.edu

While reactions involving pyrazole starting materials exist, the specific reaction of 3,5-dimethyl-1-phenylpyrazole with hydrazine hydrate is documented as a synthetic route to 1,3-dimethyl-1H-pyrazol-5-ol , not the 3,4-dimethyl isomer that is the focus of this article. This highlights the critical role of precursor structure in determining the final substitution pattern.

The cyclocondensation of acetylacetone (a 1,3-diketone) with hydrazine hydrate is a classic and efficient reaction. However, this specific pathway regioselectively yields 3,5-dimethyl-1H-pyrazol-5-ol . nih.gov To obtain the 3,4-dimethyl isomer, a different precursor is necessary. The required starting material is a β-ketoester with a methyl group at the α-position (C4 of the pyrazolone ring), such as ethyl 2-methylacetoacetate. psu.eduresearchgate.net The reaction of ethyl 2-methylacetoacetate with hydrazine proceeds via nucleophilic attack on the ketone carbonyl, followed by cyclization onto the ester group, to correctly place the methyl groups at the C3 and C4 positions. psu.edu

Table 1: Comparison of Precursors for Pyrazolone Synthesis

| Starting β-Dicarbonyl | Reagent | Product Isomer | Reference |

|---|---|---|---|

| Acetylacetone | Hydrazine Hydrate | 3,5-dimethyl-1H-pyrazol-5-ol | nih.gov |

The reaction involving 1,3-dimethyl-5-pyrazolone and methyl hydrazine sulfate is noted in the literature in the context of synthesizing 1,3-dimethyl-1H-pyrazol-5-ol . This method is not a documented route for the preparation of 3,4-dimethyl-1H-pyrazol-5-ol.

The synthesis proceeds through the following steps:

Formation of an α,β-Unsaturated Ketone: Butanone is reacted with paraformaldehyde in an organic solvent under the action of a protonic acid. This step produces the key intermediate, 3-methyl-3-buten-2-one. researchgate.netgoogle.com

Cyclization with Hydrazine: The isolated 3-methyl-3-buten-2-one is then reacted with hydrazine hydrate to form a pyrazoline intermediate. researchgate.net

Oxidation: The pyrazoline intermediate is oxidized in the presence of an alkaline compound and hydrogen peroxide to yield the final aromatic product, 3,4-dimethyl-1H-pyrazole. google.com

Table 2: Three-Step Synthesis of 3,4-Dimethyl-1H-pyrazole

| Step | Reactants | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Butanone, Paraformaldehyde | Protonic acid, 30-60 °C, 4-20 h | 3-Methyl-3-buten-2-one | google.com |

| 2 | 3-Methyl-3-buten-2-one, Hydrazine Hydrate | 40-50 °C, 2-8 h | Pyrazoline intermediate | researchgate.netgoogle.com |

Reaction of 3,5-dimethyl-1-phenylpyrazole with Hydrazine Hydrate

Reaction of 1,3-Dimethyl-5-pyrazolone with Methyl Hydrazine Sulfate

Regioselective Synthesis Methodologies

Achieving the correct regiochemistry—the specific placement of substituents on the pyrazole ring—is the most critical aspect of synthesizing this compound.

The primary strategy for ensuring the formation of the 3,4-disubstituted pattern is the use of an appropriately substituted β-dicarbonyl compound. psu.edu As established, the reaction between hydrazine and ethyl 2-methylacetoacetate provides a direct and regioselective route to this compound. psu.eduresearchgate.net The substitution on the β-ketoester's backbone pre-determines the final arrangement of the methyl groups on the pyrazole ring.

Broader studies on pyrazole synthesis have identified other factors that control regioselectivity. The choice of solvent can be influential; aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines compared to traditional protic solvents like ethanol. organic-chemistry.orgnih.gov Furthermore, the nature of the nucleophile plays a role; the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine (e.g., methylhydrazine) can dictate which nitrogen initiates the attack, thereby influencing the final isomer ratio. nih.gov These principles underscore the high degree of control that can be exerted over the reaction's outcome.

Catalyst Selection for Enhanced Regioselectivity

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can lead to a mixture of regioisomers, which often presents a significant purification challenge. conicet.gov.arnih.gov The selection of an appropriate catalyst is crucial for directing the reaction towards the desired isomer.

In the synthesis of pyrazole derivatives, various catalysts have been explored to improve regioselectivity. For instance, the use of a nano-ZnO catalyst has been reported for the synthesis of 1,3,5-substituted pyrazole derivatives, demonstrating high efficiency and yield. mdpi.com Similarly, scandium triflate (Sc(OTf)₃) has been utilized as a catalyst in solvent-free domino reactions to produce functionalized pyrazoles. researchgate.net For the synthesis of 1-aryl-3,4,5-substituted pyrazoles, reactions have been shown to proceed efficiently in N,N-dimethylacetamide at room temperature. researchgate.net

Acid catalysts such as sulfuric acid, acetic acid, and trifluoroacetic acid are also employed to promote the cyclocondensation reaction. google.com The acidic environment can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the regiochemical outcome of the cyclization.

Influence of Solvent and Temperature on Regioselectivity

The choice of solvent and the reaction temperature are critical parameters that significantly influence the regioselectivity of pyrazole synthesis. conicet.gov.arnih.gov Protic polar solvents like methanol and ethanol are commonly used and can favor the formation of one regioisomer over another. orgsyn.org For instance, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation. conicet.gov.aracs.org

Temperature also plays a pivotal role. In some cases, temperature-controlled divergent synthesis has been developed to obtain different pyrazole derivatives from the same starting materials by simply adjusting the reaction temperature. nih.gov For example, a study demonstrated that at 95°C, one set of pyrazole products was formed, while different products were obtained at other temperatures. nih.gov

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

| Solvent | Regioisomeric Ratio | Reference |

|---|---|---|

| Ethanol | 85:15 | conicet.gov.ar |

| 2,2,2-Trifluoroethanol (TFE) | 97:3 | conicet.gov.aracs.org |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | up to 99:1 | conicet.gov.aracs.org |

| N,N-Dimethylacetamide | High | researchgate.net |

| Dichloromethane | High | orgsyn.org |

| Acetic Acid | High | orgsyn.org |

Derivatization Strategies and Functionalization

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The hydroxyl group at the 5-position is a particularly versatile handle for functionalization. mdpi.com

Modification of the Hydroxyl Group at Position 5

Carboxylation via POCl₃/DMF

The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a well-established method for the formylation of activated aromatic and heterocyclic compounds. mdpi.comumich.edunih.gov In the context of this compound, this reaction can be adapted for carboxylation. While direct carboxylation is less common, the Vilsmeier-Haack reagent can be used to introduce a formyl group, which can then be oxidized to a carboxylic acid. umich.edu However, for some pyrazole derivatives, formylation at the 4-position is preferred. researchgate.net For instance, N-alkyl-3,5-dimethyl-1H-pyrazoles undergo formylation at the 4-position, while the unsubstituted 3,5-dimethyl-1H-pyrazole does not. researchgate.net

Alkylation and Acylation Reactions

The hydroxyl group of this compound can readily undergo alkylation and acylation reactions. libretexts.org

Alkylation: This involves the reaction with alkyl halides in the presence of a base to form the corresponding 5-alkoxy derivatives.

Acylation: This is typically achieved by reacting the pyrazolol with an acyl chloride or anhydride, often in the presence of a base like pyridine, to yield 5-acyloxy derivatives. libretexts.org A study reported the synthesis of 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate through such a method. nih.govfrontiersin.org

Table 2: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, Base | 5-Alkoxy-3,4-dimethyl-1H-pyrazole | libretexts.org |

| Acylation | Acyl chlorides, Pyridine | 5-Acyloxy-3,4-dimethyl-1H-pyrazole | nih.govfrontiersin.org |

Substitution by Halogens or Nucleophiles (e.g., SOCl₂, PCl₅, NaN₃)

The hydroxyl group at the 5-position can be replaced by a halogen atom using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). mdpi.commasterorganicchemistry.com This conversion of the hydroxyl group into a good leaving group opens up pathways for subsequent nucleophilic substitution reactions. researchgate.net

For example, the resulting 5-chloro-3,4-dimethyl-1H-pyrazole can react with various nucleophiles. One such reaction is the substitution with sodium azide (NaN₃) to introduce an azido group, which can then be used in cycloaddition reactions to form tetrazole-containing hybrid compounds. mdpi.com

Substitution at the 4-Position

The 4-position of the pyrazole ring is a key target for introducing chemical diversity into the this compound molecule. Its susceptibility to electrophilic substitution allows for the attachment of various functional groups, significantly modifying the compound's physicochemical and biological properties.

The incorporation of aryl and alkyl moieties at the C4-position is a common strategy to create novel pyrazole derivatives. Methodologies to achieve this include palladium-catalyzed cross-coupling reactions and condensation reactions.

Palladium-catalyzed cross-coupling has become a powerful tool for forming carbon-carbon bonds in the functionalization of nitrogen heterocycles. ktu.edu A versatile approach involves the conversion of the hydroxyl group of the pyrazolone tautomer into a more reactive triflate (trifluoromethanesulfonate) group. ktu.edu This pyrazole triflate can then readily participate in reactions like the Suzuki coupling. For instance, pyrazole triflates have been shown to react smoothly with various (hetero)aryl boronic acids in the presence of a palladium catalyst to yield 4-aryl-substituted pyrazoles in moderate to good yields. ktu.edu This method is highly valued for its broad tolerance of different functional groups. ktu.edu

Another prominent method for introducing aryl groups is through condensation reactions. A widely used approach is the Knoevenagel-Michael tandem reaction, where a pyrazolone is condensed with an aromatic aldehyde. ijpsr.cominnovareacademics.in This pseudo-five-component reaction, often involving two equivalents of a pyrazolone like 3-methyl-1-phenyl-2-pyrazolin-5-one with an aldehyde, yields 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.govacs.org The reaction can be catalyzed by various agents, including sodium acetate or ceric ammonium nitrate, and can be performed in environmentally benign solvents like water or ethanol. ijpsr.comnih.gov While this method typically starts with a pyrazolone lacking a C4 substituent, it exemplifies a robust strategy for forging a carbon-carbon bond at this position to introduce an aryl-alkyl group.

Alkylation at the 4-position has also been achieved by first converting α,β-ethylenic ketones to pyrazoline intermediates, which are then alkylated at the C4 position before being oxidized to the final pyrazole product. nih.gov

Table 1: Representative Reactions for Aryl/Alkyl Group Introduction at C4 of Pyrazoles

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Suzuki Coupling | Pyrazole triflate, Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 4-Phenyl-pyrazole derivative | 94% | ktu.edu |

| Knoevenagel-Michael | 3-Methyl-1-phenyl-5-pyrazolone, Benzaldehyde | Sodium Acetate | 4,4'-(Phenylmethylene)bis(pyrazol-5-ol) | 97% | nih.gov |

| Knoevenagel-Michael | 3-Methyl-1-phenyl-5-pyrazolone, 4-Nitrobenzaldehyde | Sodium Acetate | 4,4'-(4-Nitrophenyl)methylene)bis(pyrazol-5-ol) | 97% | nih.gov |

| Knoevenagel-Michael | 3-Methyl-1-phenyl-5-pyrazolone, 4-Methoxybenzaldehyde | Sodium Acetate | 4,4'-(4-Methoxyphenyl)methylene)bis(pyrazol-5-ol) | 92% | nih.gov |

Sulfonylation at the 4-position of the pyrazole ring introduces a sulfonyl group, which can significantly alter the molecule's properties. This transformation can be achieved through different synthetic routes.

One practical protocol involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines. mdpi.com This method proceeds through a tandem C(sp²)-H sulfonylation and pyrazole annulation process, catalyzed by molecular iodine, to form 4-sulfonyl pyrazoles without the need for a transition metal catalyst. mdpi.com

A more direct approach involves the sulfonylation of a pre-formed pyrazole. For example, the sulfonylation of 4-amino-substituted pyrazoles has been successfully carried out. researchgate.net In a specific study, new derivatives of aminopyrazoles were reacted with p-acetamidobenzenesulfonyl chloride, leading to the formation of the corresponding sulfanilamide derivatives where the sulfonylation occurred at the amino group attached to the C4 position of the pyrazole ring. researchgate.net The structure of products such as N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide has been confirmed using NMR and IR spectroscopy. researchgate.net

Table 2: Examples of Sulfonylation Reactions on Pyrazole Scaffolds

| Reactants | Reagents/Catalyst | Product Description | Reference |

| N,N-dimethyl enaminones, Sulfonyl hydrazines | I₂, TBHP, NaHCO₃ | 4-Sulfonyl pyrazoles | mdpi.com |

| 4-Amino-3,5-dimethyl-1H-pyrazole derivative, p-Acetamidobenzenesulfonyl chloride | Not specified | N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for 3,4-dimethyl-1H-pyrazol-5-ol, revealing its precise three-dimensional geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

X-ray crystallography allows for the precise measurement of the distances between atoms (bond lengths) and the angles between bonds. This data confirms the connectivity of the molecule and provides insight into the nature of the chemical bonds (e.g., single, double, or partial double bonds).

In related pyrazole structures, bond lengths and angles are generally found to be within normal ranges. nih.goviucr.orgiucr.org For instance, in a derivative, 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, the C-O bond distance was measured to be 1.251 Å. rjlbpcs.com In another related structure, the dihedral angle between the pyrazole ring and an attached phenyl ring was found to be 85.40 (8)°. nih.goviucr.org This type of data is crucial for confirming the planarity of the pyrazole ring and the orientation of its substituents.

Table 3: Selected Bond Distances from a Structurally Related Pyrazole Derivative

| Bond | Bond Length (Å) | Compound |

|---|---|---|

| C-O | 1.251 | 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol rjlbpcs.com |

| C-S | 1.740 | 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol rjlbpcs.com |

Note: Data is from a related structure and provides an example of typical measurements.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For pyrazole derivatives, hydrogen bonding is a particularly important interaction. mdpi.com The pyrazole ring contains both hydrogen bond donors (N-H group) and acceptors (the sp²-hybridized nitrogen atom), allowing molecules to link together. mdpi.com

Conformational Analysis and Dihedral Angles

Steric hindrance between substituents, such as methyl groups, can force the pyrazole ring into a non-planar conformation. vulcanchem.com The dihedral angles between the pyrazole ring and its substituents are key parameters in describing the molecular conformation. For example, in a 1-phenyl substituted pyrazole derivative, the phenyl ring is twisted out of the plane of the pyrazole ring, with a dihedral angle of 21.94 (7)°. nih.gov In other 3,5-dimethyl-4-aryl-1H-pyrazole derivatives, the dihedral angles between the phenyl and pyrazole rings can range from 36.0° to 46.7°. This non-coplanar arrangement helps to minimize steric interactions.

In another example, the pyrazole ring makes a dihedral angle of 9.56 (8)° with a pyridinyl ring and 17.68 (7)° with a phenyl ring, indicating a nearly coplanar arrangement in that particular structure. iucr.org Torsion angles also provide insight into the conformation; for instance, a C1—C2—C2i—C1i torsion angle of 44.30 (14)° indicates a significant twist within the molecule. nih.gov In a different pyrazole derivative, a torsion angle of -165.36(17)° about a C-S bond indicates an anti-periplanar conformation. rjlbpcs.com

Table 1: Selected Dihedral and Torsion Angles in Pyrazole Derivatives

| Compound/Feature | Angle Type | Value (°) |

| 1-(4-methylphenyl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one derivative | Dihedral Angle (Pyrazole-Benzene) | 21.94 (7) |

| 1-(4-methylphenyl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one derivative | Torsion Angle (C1—C2—C2i—C1i) | 44.30 (14) |

| 3,5-dimethyl-4-aryl-1H-pyrazole derivatives | Dihedral Angle (Phenyl-Pyrazole) | 36.0 - 46.7 |

| 1-(2-pyridinyl)-3-phenyl-5-hydroxypyrazole derivative | Dihedral Angle (Pyrazole-Pyridinyl) | 9.56 (8) |

| 1-(2-pyridinyl)-3-phenyl-5-hydroxypyrazole derivative | Dihedral Angle (Pyrazole-Phenyl) | 17.68 (7) |

| 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol | Torsion Angle (C2–S1–C4–C5) | -165.36 (17) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes valence electrons from their ground state to higher energy excited states. rsc.org The wavelengths of light absorbed are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. msu.edu For pyrazole derivatives, the π-electron system of the heterocyclic ring and any attached aromatic groups are the primary chromophores. msu.edu

Pyrazol-5-ones, including this compound, are known to exist in different tautomeric forms (OH, NH, and CH forms). researchgate.net UV-Vis spectroscopy can be used to study this tautomerism, as the different tautomers will absorb light at different wavelengths. researchgate.net The position and intensity of the absorption maxima can shift depending on the solvent and the substituents on the pyrazole ring, which in turn influences the tautomeric equilibrium. researchgate.net For example, a compound that exists in two tautomeric forms may show two distinct absorption maxima in its UV-Vis spectrum. researchgate.net The study of these absorbance changes provides insight into the relative stability of the different tautomeric forms in various environments. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups. The IR spectrum of a pyrazole derivative will show characteristic absorption bands corresponding to the various bonds within the molecule.

For pyrazole derivatives, key IR absorptions include:

N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring.

C=O stretching: In the keto tautomeric form, a strong absorption band for the carbonyl group (C=O) is expected around 1700 cm⁻¹.

C=C and C=N stretching: Vibrations of the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region.

O-H stretching: The hydroxyl group of the enol tautomer will show a broad absorption band in the region of 3600-3200 cm⁻¹.

C-H stretching: Absorptions for C-H bonds of the methyl groups will be observed around 3000-2850 cm⁻¹.

In a related 3-methyl-1-phenyl-4-thiocyanato-1H-pyrazol-5-ol, characteristic IR peaks were observed at 3433 cm⁻¹ (O-H or N-H), 2123 cm⁻¹ (S-C≡N), and 1655 cm⁻¹ (C=O or C=N). rsc.org

Table 2: Characteristic IR Absorption Bands for Pyrazole Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H/N-H Stretch | 3400 - 3200 |

| C-H Stretch (Alkyl) | 3000 - 2850 |

| S-C≡N Stretch | ~2123 |

| C=O Stretch | ~1700 |

| C=C/C=N Stretch (Ring) | 1600 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). researchgate.net

For this compound, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) in the mass spectrum would confirm its molecular weight. The exact mass can be determined using high-resolution mass spectrometry (HRMS), which provides very precise mass measurements, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides structural information. The molecule will break apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the structure of the original molecule. For example, the loss of small, stable molecules like CO, N₂, or fragments corresponding to the methyl groups would be expected for this compound. In studies of related pyrazole derivatives, the molecular ion peak and characteristic fragmentation patterns have been used to confirm their structures. rsc.orgbohrium.com

Tautomerism and Isomerism in 3,4-dimethyl-1h-pyrazol-5-ol Systems

Keto-Enol Tautomerism

Pyrazol-5-ones, including the 3,4-dimethyl derivative, are known to exhibit keto-enol tautomerism. This involves a chemical equilibrium between a keto form (a pyrazolin-5-one) and an enol form (a pyrazol-5-ol). wisdomlib.orgresearchgate.netresearchgate.net The position of this equilibrium is sensitive to the solvent, temperature, concentration, and the substitution pattern on the heterocyclic ring. researchgate.net In principle, pyrazol-5-ols can exist in three tautomeric forms: the OH-form (A), the NH-form (B), and the CH-form (C). rsc.org

Solvent-Dependent Tautomeric Equilibria (e.g., water, CCl₄, DMSO)

The solvent environment plays a significant role in determining the predominant tautomeric form of 3,4-dimethyl-1H-pyrazol-5-ol. researchgate.net The polarity and protic nature of the solvent can shift the equilibrium. For instance, in some pyrazolone systems, the keto form is favored in polar aprotic solvents like DMSO, while the enol form is more prevalent in non-polar solvents such as chloroform. mdpi.com In other cases, the OH-form is dominant in DMSO, while in less polar solvents like benzene-d6, the CH-form may be exclusively present, and a mixture of CH and OH forms can be found in CDCl3. researchgate.net The stability of both keto and enol tautomers can increase with rising solvent polarity, which may also weaken intramolecular hydrogen bonds. mdpi.com

Table 1: Solvent Effects on Tautomeric Equilibrium in Pyrazolone Systems

| Solvent | Predominant Form(s) | Observations |

| Water | Enol form may be favored. | Not explicitly detailed for the title compound, but general trend for pyrazolones. |

| CCl₄ | Keto-enol equilibrium. careerchem.com | The IR spectra in CCl₄ and CHCl₃ are nearly identical, indicating the hydroxy form is the major tautomer. careerchem.com |

| DMSO | Can favor the keto form. mdpi.com In other pyrazolone systems, a fast equilibrium between OH and NH isomers is probable, with the OH form being predominant. researchgate.net | The NH proton of the keto form can appear as a broad peak around 10 ppm in DMSO-d6. careerchem.com |

| Chloroform | Enol form may be favored. mdpi.com Can exist as a mixture of CH and OH forms. researchgate.net | |

| Benzene-d6 | CH-form may be exclusively present. researchgate.net |

Spectroscopic Identification of Tautomeric Forms

Various spectroscopic techniques are instrumental in identifying and differentiating the tautomeric forms of this compound.

NMR Spectroscopy : Both ¹H and ¹³C NMR are powerful tools. researchgate.net In ¹³C NMR, the chemical shifts of the C3 and C5 carbons vary depending on the tautomer present. mdpi.com For pyrazol-5-ols, the geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant can unambiguously distinguish between the 1H-pyrazol-5-ol (OH) and 1,2-dihydro-3H-pyrazol-3-one (NH) forms. researchgate.net The OH and CH-forms show ²J values of about 9–11 Hz, while this coupling constant is significantly lower (4–5 Hz) in the NH form. researchgate.net In some cases, broad signals for C3 and C5 are observed due to rapid N1–N2 prototropic exchange and the presence of a tautomeric equilibrium. mdpi.com

IR Spectroscopy : Infrared spectroscopy can help identify the functional groups present in each tautomer. For example, the C=O stretching frequency in the keto form is a key indicator. careerchem.com In some pyrazolone derivatives, the IR spectrum in the solid state has shown stability in the enol form, while NMR in solution indicates the keto form is stable. nih.gov

UV-Vis Spectroscopy : Changes in the electronic environment between tautomers lead to different absorption spectra, allowing for the monitoring of tautomeric shifts.

Influence of Substituents on Tautomeric Preferences

Substituents on the pyrazole ring can significantly influence tautomeric preferences through electronic and steric effects. researchgate.net Electron-donating groups, such as methyl and amino groups, tend to favor the tautomer where the substituent is at the C3 position. mdpi.comnih.gov Conversely, electron-withdrawing groups often stabilize the system when they are at the C5 position. nih.gov The presence of bulky groups may also favor occupation at the C3 position. nih.gov For instance, studies on 3,5-disubstituted pyrazoles have shown that combining a phenyl group at R¹ with an alkyl group at R² favors one tautomer, but introducing a trifluoromethyl group at R² can switch the preference. nih.gov

Annular Tautomerism in Pyrazole Ring Systems

In addition to keto-enol tautomerism, N-unsubstituted pyrazoles like this compound also exhibit annular tautomerism. mdpi.com This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. mdpi.comresearchgate.net This prototropic exchange can be rapid, leading to averaged signals in NMR spectroscopy, where the C3 and C5 positions become chemically equivalent on the NMR timescale. mdpi.com The rate of this interconversion is often high enough to be undetected, resulting in the observation of a seemingly symmetrical molecule. mdpi.com The equilibrium between these annular tautomers is influenced by substituents and the solvent. researchgate.net

Computational Studies on Tautomeric Stability and Preferences

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for studying the tautomerism of pyrazole derivatives. mdpi.comnih.govbeilstein-journals.org These theoretical studies allow for the calculation of the relative energies and stabilities of different tautomers in the gas phase and in various solvents. mdpi.comnih.govbeilstein-journals.org

DFT calculations have been used to:

Investigate the role of solvents in tautomeric stabilization. mdpi.com

Determine the effects of substituents on tautomeric preferences. mdpi.comnih.gov

Calculate the energy barriers for proton transfer, both intramolecularly and intermolecularly. mdpi.comnih.gov

Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm the structures of the predominant tautomers. researchgate.netbeilstein-journals.orgresearchgate.net

For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to assess the impact of substituents on the stability of pyrazole tautomers. nih.govresearchgate.net Such studies have confirmed that electron-donating groups at C3 favor that tautomer, while electron-withdrawing groups stabilize the C5-tautomer. nih.gov Computational models can also incorporate solvent effects to provide a more accurate picture of tautomeric equilibria in solution. beilstein-journals.org

Lack of Specific Research Data on the Coordination Chemistry of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the coordination chemistry of the compound This compound as a ligand. Searches for its specific chelation modes, the formation and structural analysis of its metal complexes, and their applications in catalysis have not yielded dedicated studies on this particular isomer.

The existing body of research in this area focuses extensively on other pyrazole isomers, most notably 1,3-dimethyl-1H-pyrazol-5-ol and various 3,5-dimethyl-1H-pyrazole derivatives. For these related compounds, the literature describes key coordination characteristics that are likely analogous to the potential behavior of the 3,4-dimethyl isomer.

For instance, studies on 1,3-dimethyl-1H-pyrazol-5-ol confirm its role as a bidentate ligand that chelates with transition metals like Copper(II) and Iron(III) through its hydroxyl group and an adjacent nitrogen atom. Furthermore, crystallographic studies of these related complexes have been conducted, and their potential applications in catalysis have been explored.

However, due to the strict requirement to focus exclusively on This compound , and the absence of specific scientific reports on this compound, it is not possible to provide a detailed, accurate article on its coordination chemistry without resorting to extrapolation from other isomers, which would violate the specified constraints. Further research is required to elucidate the specific ligand properties and coordination behavior of this compound.

Coordination Chemistry of 3,4-dimethyl-1h-pyrazol-5-ol As a Ligand

Applications of Metal Complexes

Development of Magnetic Materials

Based on a comprehensive review of available scientific literature, there is limited specific research focused on the application of 3,4-dimethyl-1H-pyrazol-5-ol as a primary ligand for the development of magnetic materials. While the broader class of pyrazole-based ligands has been extensively studied for their ability to form metal complexes with interesting magnetic properties, detailed investigations into the magnetic behavior of coordination complexes derived specifically from this compound are not prominently documented in the searched scientific reports. The general field of pyrazolone-based ligands in creating magnetic materials is an active area of research, but specific findings for the title compound remain to be extensively explored and published.

Investigation in Bioinorganic Chemistry

In the realm of bioinorganic chemistry, this compound has emerged as a significant scaffold in the design of enzyme inhibitors. Research has particularly highlighted its role as a foundational structure for developing inhibitors against prostate cancer antigen-1 (PCA-1/ALKBH3), an enzyme implicated in the progression of prostate cancer.

A notable study identified 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol as a hit compound during a random screening for PCA-1/ALKBH3 inhibitors. researchgate.netnii.ac.jp This initial finding spurred the synthesis and evaluation of a series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives to develop novel anti-prostate cancer drugs. researchgate.netnii.ac.jp

The research demonstrated that modifications to the parent structure of this compound could lead to potent and selective inhibitors. For instance, the derivatization of the pyrazole ring at the 1-position with a benzimidazole moiety was found to be crucial for the inhibitory activity. nii.ac.jp Further substitutions on the benzimidazole ring and at the 4-position of the pyrazole ring were explored to optimize the inhibitory potency. researchgate.netnii.ac.jp

One of the most potent inhibitors developed from this research was 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol (HUHS015), which exhibited significant inhibitory activity against PCA-1/ALKBH3 both in vitro and in vivo. researchgate.net This compound demonstrated the successful application of this compound as a lead structure in medicinal bioinorganic chemistry. The investigations also included studies on other derivatives, such as 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol, in the context of developing antimicrobial compounds. google.com

The following table summarizes key derivatives of this compound and their significance in bioinorganic research.

| Compound Name | Application/Significance |

| 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol | Hit compound identified as an inhibitor of prostate cancer antigen-1 (PCA-1/ALKBH3). researchgate.netnii.ac.jp |

| 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol (HUHS015) | A potent PCA-1/ALKBH3 inhibitor developed from the hit compound, showing in vitro and in vivo efficacy. researchgate.net |

| 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol | Investigated as a potential antimicrobial compound. google.com |

Mechanistic Studies of Reactions Involving 3,4-dimethyl-1h-pyrazol-5-ol

Oxidation Mechanisms

The oxidation of pyrazol-5-ol derivatives can be achieved under controlled conditions, leading to the formation of corresponding pyrazol-5-one structures or more complex quinone-like derivatives depending on the reaction's severity.

Role of Radical Intermediates

Mechanistic studies concerning the oxidation of pyrazole derivatives suggest that these reactions can proceed through radical intermediates. researchgate.net In the case of oxidation by permanganate, the proposed mechanism involves the formation of an intermediate complex between the permanganate ion and the pyrazole substrate. researchgate.net This complex then decomposes in the rate-determining step to generate a free radical derived from the pyrazole and an intermediate manganese species (Mn(VI)). researchgate.net This pyrazole-derived radical is subsequently attacked by the Mn(VI) species to yield the final oxidation products. researchgate.net The generation of radical intermediates is a key feature in various organic reactions, offering pathways for C-C and C-N bond formation. acs.org For instance, visible light irradiation can induce the formation of radicals from pyrazolones, which then participate in further bond-forming reactions. acs.org

Table 1: Proposed Steps in Radical-Mediated Oxidation of Pyrazol-5-ols

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Complex Formation | The pyrazol-5-ol substrate forms a 1:1 intermediate complex with the oxidizing agent (e.g., MnO₄⁻). researchgate.net | [Pyrazole-MnO₄]⁻ Complex |

| 2. Decomposition | The complex decomposes in the rate-determining step. | Pyrazole-derived radical, Mn(VI) |

| 3. Final Product Formation | The radical intermediate is further oxidized to yield the final products. researchgate.net | Pyrazol-5-one |

Condensation Reaction Mechanisms

3,4-Dimethyl-1H-pyrazol-5-ol, like other pyrazolones with an active methylene group at the C4 position, readily participates in condensation reactions with carbonyl compounds, particularly aldehydes. These reactions are fundamental for constructing larger molecules, such as the bis(pyrazol-5-ol) derivatives.

Aldol-like Condensations with Aldehydes

The condensation of pyrazol-5-ols with aldehydes is a well-established method for synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. nih.govacademie-sciences.fr The mechanism is generally described as a sequence involving a Knoevenagel condensation followed by a Michael addition. nih.govacademie-sciences.fr

The process begins with the Knoevenagel condensation between one equivalent of the pyrazol-5-ol and the aldehyde. This step forms an activated alkene intermediate, often referred to as a benzylidene or arylidene intermediate. acs.orgacademie-sciences.fr Subsequently, a second equivalent of the pyrazol-5-ol undergoes a nucleophilic Michael addition to this activated alkene, yielding the final bis-adduct. nih.govacademie-sciences.frfrontiersin.org Some protocols utilize visible light to promote the reaction, which may proceed via a radical mechanism involving the homolytic cleavage at the active methylene carbon of the pyrazole. acs.org

Table 2: Mechanistic Pathway of Aldol-like Condensation

| Stage | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | 1 eq. Pyrazol-5-ol + Aldehyde | Arylidene pyrazolone (activated alkene) academie-sciences.fr |

| 2 | Michael Addition | Arylidene pyrazolone + 1 eq. Pyrazol-5-ol | 4,4'-(Arylmethylene)bis(pyrazol-5-ol) nih.govacademie-sciences.fr |

Role of Enol Tautomerization in C-C Bond Formation

The ability of this compound to undergo condensation reactions is intrinsically linked to its tautomeric nature. Pyrazol-5-ols exist in a dynamic equilibrium between their keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms. mdpi.com The C4 position, flanked by the methyl group and the C5-OH/C=O group, possesses acidic protons in the keto tautomer.

Under basic or acidic conditions, deprotonation or protonation facilitates the formation of an enolate or enol, respectively. libretexts.orgwikipedia.orgmasterorganicchemistry.com This enol/enolate form is the key nucleophilic species that attacks the electrophilic carbonyl carbon of the aldehyde, initiating the C-C bond formation in the Knoevenagel/aldol-type condensation. The tautomerization enables the C4 carbon to act as a nucleophile, which is crucial for the initial addition to the aldehyde. acs.org The stability of the different tautomers can be influenced by the solvent, with the enol form often being predominant in non-polar solvents. mdpi.com

Heterocyclic Annulation Reactions

5-Aminopyrazoles and pyrazol-5-ols are versatile building blocks for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgmdpi.com These reactions typically involve the condensation of the pyrazole derivative with a 1,3-bielectrophilic species.

Nucleophilic Attack and Cyclodehydration Pathways

The synthesis of fused pyrazole systems relies on the nucleophilic character of the pyrazole ring and its substituents. In the case of 5-aminopyrazoles, which are structurally related to pyrazol-5-ols, the formation of a fused pyridine ring to give a pyrazolo[3,4-b]pyridine scaffold often proceeds via a Michael addition of the 5-aminopyrazole to an in-situ-formed α,β-unsaturated compound. This is followed by an intramolecular cyclization involving nucleophilic attack from a ring nitrogen onto a carbonyl group, and subsequent dehydration to aromatize the newly formed ring.

A plausible mechanism for the reaction of this compound with a 1,3-dielectrophile would similarly involve an initial nucleophilic attack. This attack can originate from the electron-rich C4 carbon of the enol tautomer or from one of the ring nitrogens. Following the initial C-C or C-N bond formation, an intramolecular cyclization occurs, where a remaining nucleophilic site on the pyrazole (e.g., the hydroxyl group or a ring nitrogen) attacks the second electrophilic center of the partner molecule. The final step is typically a dehydration or elimination reaction that leads to the stable, fused aromatic heterocyclic system. beilstein-journals.orgnih.gov The regioselectivity of the annulation can depend on the specific reactants and reaction conditions. mdpi.com

Table 3: General Steps in Heterocyclic Annulation

| Step | Description | Key Transformation |

|---|---|---|

| 1. Initial Reaction | Nucleophilic attack from the pyrazole onto a 1,3-bielectrophile (e.g., via Michael addition or Knoevenagel condensation). | Intermolecular C-C or C-N bond formation. |

| 2. Cyclization | Intramolecular nucleophilic attack to form the new ring. | Intramolecular bond formation (cyclization). |

| 3. Dehydration/Elimination | Loss of a small molecule (e.g., water) to form the stable fused ring. | Aromatization. |

Fries Rearrangement in Acylpyrazole Synthesis

The Fries rearrangement is a significant transformation in organic synthesis that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgaakash.ac.intestbook.com This reaction has been adapted for heterocyclic systems, including the synthesis of 4-acylpyrazoles from O-acyl pyrazole precursors. For this compound, the rearrangement provides a pathway to introduce an acyl group at the C4 position of the pyrazole ring, a key step in the synthesis of various functionalized pyrazole derivatives. encyclopedia.pubmdpi.com

The reaction begins with an O-acyl derivative of this compound, which serves as the substrate for the rearrangement. Although a definitive mechanism is still debated, a widely accepted pathway involves the following steps, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.org

Complex Formation: The Lewis acid catalyst coordinates to the carbonyl oxygen atom of the acyl group. This oxygen is more electron-rich and a better Lewis base than the pyrazole's hydroxyl oxygen, making it the preferred site for coordination. byjus.com

Generation of Acylium Cation: This coordination polarizes the ester bond, leading to the cleavage of the O-acyl bond. This generates a free and highly electrophilic acylium carbocation (R-C≡O⁺). wikipedia.orgorganic-chemistry.org

Electrophilic Attack: The acylium cation then acts as an electrophile in an electrophilic substitution reaction with the electron-rich pyrazole ring. The attack occurs at the C4 position, which is activated by the hydroxyl group at C5.

Deprotonation and Hydrolysis: A proton is abstracted from the C4 position to restore the aromaticity of the pyrazole ring. Subsequent acidic workup hydrolyzes the aluminum-oxygen bond, regenerating the hydroxyl group and yielding the final 4-acyl-3,4-dimethyl-1H-pyrazol-5-ol product. wikipedia.orgaakash.ac.in

The choice of reaction conditions, such as temperature and solvent, can influence the regioselectivity (ortho vs. para substitution) in traditional Fries rearrangements of phenyl esters. byjus.com In the context of pyrazole synthesis, research on the related compound 1,3-dimethyl-1H-pyrazol-5-ol has shown that the nature of the substituents on the acyl group can impact reaction yields. encyclopedia.pubmdpi.com

Detailed research into the synthesis of 4-aroylpyrazoles from pyrazole esters via the Fries rearrangement has provided insights into how electronic effects influence the reaction's efficiency. encyclopedia.pubmdpi.com Specifically, the yields of the final products were observed to be dependent on whether the aroyl group contained electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). encyclopedia.pubmdpi.com

Table 1: Effect of Substituents on Fries Rearrangement Yields in Acylpyrazole Synthesis

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Calculations for pyrazole derivatives are commonly performed using the B3LYP functional with basis sets such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost. derpharmachemica.com

Below is a hypothetical table of selected optimized geometric parameters for 3,4-dimethyl-1H-pyrazol-5-ol, based on typical values for related pyrazole structures.

| Parameter | Atom(s) | Predicted Value |

| Bond Length | C3-C4 | ~1.40 Å |

| Bond Length | C4-C5 | ~1.38 Å |

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | C5-O | ~1.34 Å |

| Bond Angle | C3-C4-C5 | ~106° |

| Bond Angle | N1-N2-C3 | ~110° |

| Bond Angle | C4-C5-O | ~128° |

| Dihedral Angle | H-O-C5-C4 | ~0° or ~180° |

| Note: These values are illustrative and based on general findings for pyrazole derivatives. |

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. derpharmachemica.com The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data. derpharmachemica.com

Key vibrational modes for pyrazole derivatives include the O-H stretch, C=O stretch (in the tautomeric pyrazolone form), C=C and C=N stretching vibrations of the pyrazole ring, and the bending and stretching modes of the methyl groups. derpharmachemica.com For example, the O-H stretching vibration is typically observed in the range of 3200–3400 cm⁻¹, while pyrazole ring vibrations appear around 1500–1600 cm⁻¹.

A hypothetical table of predicted vibrational frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3350 |

| C-H Stretch (Methyl) | ~2950-3000 |

| C=C/C=N Ring Stretch | ~1550-1600 |

| C-O Stretch | ~1250 |

| Methyl Bending | ~1380-1460 |

| Note: These values are illustrative and based on general findings for pyrazole derivatives. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This analysis provides a more intuitive, localized picture of the electronic structure compared to delocalized molecular orbitals.

In pyrazole derivatives, NBO analysis can reveal important electronic features. For instance, it can quantify the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of adjacent bonds, which contributes to the stability and reactivity of the molecule. The analysis can also provide information on the natural atomic charges and the hybridization of atomic orbitals. asianpubs.org For example, in related compounds, a strong negative charge is often localized on the oxygen and nitrogen atoms, making them potential sites for electrophilic attack. vulcanchem.com

Energy and Vibrational Frequency Analysis

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to the active site of a protein.

While specific molecular docking studies for this compound were not found in the searched literature, studies on various pyrazolone derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes like cyclooxygenase (COX) and various kinases. mdpi.comresearchgate.net For instance, molecular docking of pyrazolone derivatives into the active site of the Zika virus NS5 methyltransferase has suggested that these compounds can form hydrogen bonds and van der Waals interactions with key amino acid residues, potentially inhibiting the enzyme's activity. scirp.org Similar studies on other targets have also highlighted the importance of hydrogen bonding in the interaction of pyrazolone derivatives with proteins. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For pyrazolone derivatives, SAR studies have provided valuable insights for the design of more potent and selective compounds. jst.go.jpacs.org

Prediction of Binding Modes with Biological Targets

Tautomerization Models and Algorithms

The phenomenon of tautomerism is of significant interest in the study of pyrazolone derivatives, as the interchange between different structural isomers can profoundly influence the compound's chemical reactivity and biological activity. researchgate.net For this compound, three primary tautomeric forms are considered: the hydroxypyrazole form (OH-form), the CH-form (a keto-containing pyrazolin-5-one), and the NH-form (an alternative pyrazolin-5-one). Computational chemistry and molecular modeling provide powerful tools to investigate the equilibrium and relative stabilities of these tautomers.

A variety of computational models and algorithms are employed to predict and analyze the tautomeric landscape of pyrazolone compounds. These methods are critical for understanding which tautomers are most likely to be present under different conditions.

Quantum Mechanics (QM) Methods: Quantum mechanical calculations are at the forefront of modeling tautomerization. These methods calculate the electronic structure and energy of each tautomer to determine their relative stabilities.

Density Functional Theory (DFT): This is one of the most widely used methods due to its balance of accuracy and computational cost. researcher.lifenih.gov Functionals such as B3LYP and M06-2X are commonly paired with basis sets like 6-311++G(d,p) or 6-311++G** to optimize the geometries of the tautomers and calculate their energies. mdpi.com DFT calculations can also be used to simulate spectroscopic data, such as NMR chemical shifts (using the GIAO method), which can then be compared with experimental results to identify the predominant tautomer in solution. researchgate.netmdpi.com

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), offer a more rigorous theoretical approach. mdpi.com While computationally more demanding than DFT, MP2 calculations can provide benchmark data for the relative energies of tautomers. mdpi.com

These quantum mechanical approaches are crucial for determining the gas-phase stability of tautomers and can be extended to model solvent effects using methods like the Polarizable Continuum Model (PCM). tandfonline.com The solvent is a critical factor, as it can significantly alter the relative energies and thus the equilibrium distribution of tautomers. tandfonline.com For instance, studies on related pyrazolones have shown that a keto form may be more stable in low-polarity solvents, while the hydroxy tautomer can be favored in polar solvents like DMSO. researchgate.net

Chemoinformatics Algorithms: In addition to QM methods, various chemoinformatics tools are utilized to predict tautomeric forms.

Rule-Based Algorithms: Software platforms, such as those developed by ChemAxon, use a set of predefined rules to generate all possible tautomers of a given molecule. These algorithms identify proton donors and acceptors and map the possible proton migration paths.

pKa-Based Prediction: These algorithms can also predict the dominant tautomer at a given pH by calculating the pKa values of the acidic and basic sites within the molecule. This is particularly useful for understanding the compound's behavior in aqueous environments.

Research Findings from Analogous Systems: While specific, detailed research findings and data tables for the tautomerization of this compound are not prominently available in the literature, studies on closely related compounds like 3-methyl-5-pyrazolone provide insight into the type of data generated by these computational models. These studies analyze the relative stabilities of the different tautomeric forms. For example, DFT calculations on 3-methyl-5-pyrazolone have shown that the keto form (specifically the 5PYR-1 tautomer) is the most stable in the gas phase and in solvents of low polarity, whereas the hydroxy form (5PYR3) becomes predominant in DMSO solution. researchgate.net

The substituent groups have a known influence on tautomeric equilibrium. Electron-donating groups, such as the methyl groups in this compound, are generally found to favor the C3-tautomer in related pyrazole systems. mdpi.com

Below is an illustrative data table based on findings for the analogous compound 3-methyl-5-pyrazolone, showcasing the typical output of computational tautomer analysis.

| Tautomer Name | Structure | Relative Energy (Gas Phase, kcal/mol) | Predominance in Low Polarity Solvents | Predominance in DMSO |

| 5PYR-1 | Keto form | 0.00 | Predominant | Minor |

| 5PYR-2 | Keto form | 1.89 | Minor | Minor |

| 5PYR-3 | Hydroxy form | 2.15 | Minor | Predominant |

This table is illustrative and based on data for the analogous compound 3-methyl-5-pyrazolone as reported in related studies. researchgate.net It demonstrates the kind of relative stability data generated through computational models.

Advanced Research Applications

Synthesis of Complex Heterocyclic Systems

The reactivity of the pyrazole ring, combined with the hydroxyl and methyl groups of 3,4-dimethyl-1H-pyrazol-5-ol, makes it a valuable precursor for the synthesis of a variety of fused heterocyclic compounds. These complex systems are of great interest due to their diverse biological activities.

The synthesis of pyrazolo-pyrazinone systems can be achieved through the reaction of pyrazole derivatives with α-amino acids. For instance, the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids leads to the formation of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. These intermediates then undergo reductive lactamization to yield 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. znaturforsch.com This method provides a direct pathway to fused heterocyclic systems with potential biological applications.

Table 1: Synthesis of Pyrazolo[3,4-b]pyrazin-5-ones

| Reactant 1 | Reactant 2 | Product |

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | D,L-α-Amino Acids | 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones |

Pyrazolo[3,4-b]pyridines are a significant class of fused pyrazole systems that can be synthesized from pyrazole precursors. nih.gov One common method involves the annelation of a pyridine ring onto a pre-existing pyrazole ring. nih.govcdnsciencepub.com This is often achieved by reacting 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.gov The reaction conditions, such as the solvent and catalyst, can influence the regioselectivity of the final product. nih.gov For example, the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones in the presence of ZrCl4 as a catalyst has been used to synthesize novel pyrazolo[3,4-b]pyridines. mdpi.com Another approach involves a three-component reaction between an aldehyde, a carbonyl compound, and a 5-aminopyrazole, which proceeds through a Michael addition followed by cyclization and oxidation to form the pyrazolo[3,4-b]pyridine scaffold. nih.gov

Researchers have explored various synthetic strategies, including the Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehydes with compounds containing a reactive methylene group to yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org The versatility of these synthetic routes allows for the introduction of a wide range of substituents onto the pyrazolo[3,4-b]pyridine core, enabling the fine-tuning of its chemical and biological properties. nih.gov

Table 2: Synthetic Approaches to Pyrazolo[3,4-b]pyridines

| Pyrazole Precursor | Reagent(s) | Key Reaction Type |

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones, ZrCl4 | Cyclization |

| 5-Aminopyrazole | Aldehyde, Carbonyl compound | Three-component reaction, Michael addition, Cyclization |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives, Piperidine | Friedländer condensation |

The fusion of a chromone ring with a pyrazole moiety results in the formation of chromeno[2,3-c]pyrazoles, a class of compounds with interesting chemical properties. The synthesis of these systems can be achieved through multi-component reactions. For instance, a catalyst-free, one-pot reaction of salicylaldehydes, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and malononitrile in magnetized distilled water has been reported to produce chromeno[2,3-c]pyrazoles. researchgate.net This green synthetic approach highlights the efficiency and environmental friendliness of modern organic synthesis. The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization. researchgate.net

Another synthetic route involves the treatment of 3-formylchromone with 5-amino-3-methyl-1H-pyrazole in the presence of a base like DBU, leading to the formation of chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov These synthetic methodologies provide access to a diverse range of chromone-fused pyrazole derivatives.

Fused Pyrazole Systems (e.g., pyrazolo[3,4-b]pyridines)

Intermediate in Agrochemicals

Derivatives of this compound have emerged as crucial intermediates in the development of novel agrochemicals, particularly herbicides. Their ability to be incorporated into larger molecular structures allows for the creation of potent and selective crop protection agents.

Pyrazole derivatives containing a benzoyl scaffold have been designed and synthesized, exhibiting significant herbicidal activities. researchgate.net These compounds have been shown to be effective as both pre- and post-emergence herbicides. researchgate.net For example, a series of novel quinclorac-pyrazole derivatives were synthesized and evaluated for their herbicidal activity against barnyard grass. nih.gov The optimization of these derivatives, by modifying substituents on the pyrazole and phenyl rings, led to compounds with enhanced efficacy. nih.govresearchgate.net Specifically, compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) demonstrated excellent inhibition of barnyard grass in both greenhouse and field trials. nih.govresearchgate.net

Furthermore, aryloxyacetic acid derivatives incorporating a 1,3-dimethyl-1H-pyrazol-5-ol moiety have been synthesized and shown to possess significant herbicidal activities. nih.govbeilstein-journals.org The structural optimization of these compounds is a key focus of research to improve their weed control spectrum and crop safety. nih.gov

Table 3: Herbicidal Activity of this compound Derivatives

| Derivative Class | Target Weed | Key Finding | Reference(s) |

| Pyrazole benzophenones | Barnyard grass | Some derivatives showed better activity than the commercial herbicide pyrazoxyfen. rsc.org | rsc.org |

| Quinclorac-pyrazole derivatives | Barnyard grass | Compound 10a showed herbicidal activity at 150 g/ha equal to 300 g/ha of quinclorac. nih.govresearchgate.net | nih.govresearchgate.net |

| Aryloxyacetic acid derivatives | Various weeds | Exhibited significant greenhouse herbicidal activities at dosages of 150 g ai/ha. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

A primary mechanism of action for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol in plants, and its inhibition leads to bleaching of the plant tissues and ultimately death. rsc.org Several derivatives of this compound have been identified as potent inhibitors of Arabidopsis thaliana HPPD (AtHPPD). researchgate.netnih.gov

For instance, a series of pyrazole derivatives with a benzoyl scaffold were evaluated for their inhibitory effects on AtHPPD. researchgate.net Compound Z9 from this series exhibited a very low IC50 value of 0.05 μM, which was significantly better than the commercial herbicides topramezone and mesotrione. researchgate.net Similarly, certain aryloxyacetic acid derivatives containing the 1,3-dimethyl-1H-pyrazol-5-ol core showed potent inhibition of AtHPPD, with some compounds having Ki values comparable to or better than mesotrione. nih.govbeilstein-journals.orgbeilstein-archives.org Molecular docking studies have provided insights into the binding interactions of these inhibitors with the active site of AtHPPD, revealing key interactions with amino acid residues such as Phe360 and Phe403. researchgate.netnih.gov This understanding is crucial for the rational design and optimization of new HPPD-inhibiting herbicides.

Table 4: Inhibition of AtHPPD by this compound Derivatives

| Derivative | IC50/Ki Value | Comparison | Reference(s) |

| Compound Z9 (pyrazole benzoyl derivative) | IC50 = 0.05 μM | Superior to topramezone (1.33 μM) and mesotrione (1.76 μM) | researchgate.net |

| Compound I12 (aryloxyacetic acid derivative) | Ki = 0.011 µM | Similar to mesotrione (Ki = 0.013 µM) | nih.govbeilstein-journals.orgbeilstein-archives.org |

| Compound I23 (aryloxyacetic acid derivative) | Ki = 0.012 µM | Similar to mesotrione (Ki = 0.013 µM) | nih.govbeilstein-journals.orgbeilstein-archives.org |

Herbicidal Activity and Optimization

Materials Science Applications

The pyrazole ring system is a subject of significant interest in materials science due to its electron-rich nature and aromatic stability. These properties make pyrazole derivatives, including those synthesized from this compound, promising candidates for various advanced material applications.

Pyrazole-containing compounds, particularly those designed as donor-acceptor chromophores, have demonstrated significant potential in the field of non-linear optics (NLO). mdpi.com These materials can alter the properties of light, a characteristic that is crucial for applications in laser technology, optical data storage, and telecommunications. The efficacy of an NLO chromophore is largely dependent on its molecular structure, which influences its hyperpolarizability.

Research into pyrazole derivatives has shown that they can be tailored to exhibit substantial NLO properties. researchgate.net For instance, the synthesis of donor-acceptor chromophores incorporating a pyrazole ring has been a key area of investigation. mdpi.com While specific NLO data for this compound is not extensively documented in readily available literature, the broader class of O-acylated pyrazoles has been studied for their promising hyper-Rayleigh scattering hyperpolarizability, indicating their potential as candidates for NLO applications. researchgate.net The this compound molecule provides a fundamental building block that can be functionalized to create sophisticated NLO materials.

In addition to NLO applications, pyrazole-containing chromophores are also being explored for their optical limiting capabilities. mdpi.com Optical limiters are materials that exhibit a decrease in transmittance as the intensity of incident light increases. This property is vital for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The mechanism behind optical limiting in these materials often involves processes like nonlinear absorption and scattering.

The design of pyrazoline derivatives, which are structurally related to pyrazoles, has been a focus of research for developing materials with effective optical limiting performance. researchgate.net The synthesis of new pyrazole-containing donor-acceptor chromophores contributes to the growing library of materials with potential applications in this protective technology. mdpi.com

Development of Chromophores for Non-Linear Optical (NLO) Applications

Design of Bioactive Molecules

The pyrazole nucleus is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. mdpi.comnih.gov Consequently, this compound is a valuable starting material for the synthesis of a diverse array of bioactive molecules with potential therapeutic applications. nih.gov The versatility of the pyrazole ring allows for the introduction of various substituents, leading to compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govglobalresearchonline.net

The hydroxyl group and the reactive positions on the pyrazole ring of this compound can be readily modified to create new chemical entities. For example, derivatives such as 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have been synthesized and shown to possess significant antioxidant and anticancer properties. nih.gov These compounds are often prepared through a one-step condensation reaction involving a pyrazolone, like a derivative of this compound, and an aromatic aldehyde. nih.gov

Furthermore, the synthesis of compounds like 3-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol highlights the use of the this compound scaffold as a pharmaceutical intermediate for developing more complex drug candidates. The following table provides examples of bioactive molecules derived from pyrazole-5-one structures, illustrating the therapeutic potential of this chemical class.

| Derivative Class | Example Compound/Structure | Reported Biological Activity |

| Bis(pyrazol-5-ols) | 4,4'-[(3-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Potent radical scavenger and cytotoxic against RKO cancer cells. nih.gov |

| Bis(pyrazol-5-ols) | 4,4'-[(2-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Cytotoxic against RKO cancer cells. nih.gov |

| Substituted Pyrazol-5-ols | 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol | Potential antipsychotic activity through dopamine receptor modulation. |

| Fused Pyrazoles | Imidazo[4,5-b]pyridines derived from 1,3-dimethyl-1H-pyrazol-5-ol | Promising anticancer activity against various human cancer cell lines. |

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethyl-1H-pyrazol-5-ol, and how can purity be ensured during synthesis?

The synthesis typically involves condensation reactions between aldehydes and pyrazolone derivatives. For example, analogous pyrazol-5-ol derivatives are synthesized via multi-step protocols, including the formation of a pyrazole core followed by regioselective methylation. Key steps include:

- Condensation : Reacting 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes under acidic or basic conditions to form the pyrazole backbone .

- Purification : Column chromatography (ethyl acetate/hexane mixtures) and recrystallization (e.g., from 2-propanol or methanol) are critical for isolating high-purity products .

- Characterization : Use spectroscopic methods (NMR, IR) and elemental analysis to confirm structure and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of techniques is recommended:

- Chromatography : HPLC or TLC to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns and regiochemistry .

- IR spectroscopy to identify functional groups (e.g., -OH, C=N) .

- Mass spectrometry (MS) for molecular weight confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX program suite (e.g., SHELXL) is widely used for refining crystal structures, especially for small molecules. Key considerations:

- Data collection : High-resolution data (≤ 0.8 Å) minimizes errors in hydrogen bonding and torsion angle determination .

- Validation : Cross-check with computational methods (DFT) to validate bond lengths and angles . Example: Crystal structures of related pyrazole derivatives (e.g., 3,5-dimethyl-1H-pyrazole) have been resolved using SHELX, confirming substituent positions and intermolecular interactions .

Q. What strategies mitigate regioselectivity challenges during the synthesis of substituted pyrazol-5-ol derivatives?

Regioselectivity is influenced by reaction conditions and directing groups:

- Directed methylation : Use protecting groups (e.g., acetyl) to control methylation sites .

- Catalytic systems : Transition metal catalysts (e.g., Pd) can enhance selectivity in cross-coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor specific reaction pathways . Case study: In multi-step syntheses of triazolo-thiadiazine derivatives, regioselective functionalization was achieved using chloro-substituted intermediates .

Q. How do electron-donating substituents (e.g., methyl groups) influence the reactivity of pyrazol-5-ol in heterocyclic chemistry?

Methyl groups enhance electron density, affecting reactivity:

- Nucleophilic substitution : Methylation at the pyrazole nitrogen increases resistance to oxidation .

- Coordination chemistry : Pyrazol-5-ol derivatives act as ligands in metal complexes, where methyl groups stabilize coordination geometries . Example: In imidazo[1,2-b]pyridazine synthesis, 2,3-dimethylpyrazol-5-yl groups improved ligand-metal binding efficiency .